molecular formula C11H12ClNO B1308472 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 41910-57-0

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1308472
CAS No.: 41910-57-0
M. Wt: 209.67 g/mol
InChI Key: XJOLYGFCZOFURL-UHFFFAOYSA-N
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Description

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H12ClNO. It is a derivative of isoquinoline, a bicyclic compound that contains a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of isoquinoline derivatives with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline ketones or carboxylic acids.

    Reduction: Formation of isoquinoline alcohols.

Mechanism of Action

The mechanism of action of 2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For example, derivatives of this compound have been shown to inhibit the activity of specific kinases or proteases, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-7-11(14)13-6-5-9-3-1-2-4-10(9)8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLYGFCZOFURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401383
Record name 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41910-57-0
Record name 2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
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